![molecular formula C8H13N3 B063835 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 159583-37-6](/img/structure/B63835.png)
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMH-11 and has been extensively studied for its synthesis methods, mechanism of action, and physiological effects.
作用機序
The mechanism of action of DMH-11 is not fully understood. However, it is believed to act as a potent inhibitor of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. DMH-11 has been shown to bind to the AR and prevent its activation, thereby inhibiting the growth of prostate cancer cells.
生化学的および生理学的効果
DMH-11 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMH-11 inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. DMH-11 has also been shown to reduce the expression of AR target genes, which are involved in the development and progression of prostate cancer. In vivo studies have shown that DMH-11 inhibits the growth of prostate cancer xenografts in mice.
実験室実験の利点と制限
DMH-11 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. DMH-11 is also highly selective for the androgen receptor, which makes it an ideal tool for studying AR-mediated signaling pathways. However, DMH-11 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. DMH-11 is also highly toxic, which requires special precautions to be taken when handling the compound.
将来の方向性
There are several future directions for the study of DMH-11. One direction is to investigate the potential of DMH-11 as a therapeutic agent for other diseases such as breast cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMH-11 in more detail to gain a better understanding of its effects on the androgen receptor. Additionally, the synthesis of DMH-11 can be optimized further to increase yields and purity, which will make it more accessible for research purposes.
Conclusion:
In conclusion, DMH-11 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMH-11 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMH-11 has shown promising results in inhibiting the growth of prostate cancer cells, and further research is needed to explore its potential as a therapeutic agent for other diseases.
合成法
The synthesis of DMH-11 involves the reaction of 3-methyl-2,3-diazabicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a catalyst. This reaction yields DMH-11 as a white crystalline solid. The synthesis of DMH-11 has been optimized by various researchers to obtain high yields and purity.
科学的研究の応用
DMH-11 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMH-11 has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. DMH-11 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
特性
CAS番号 |
159583-37-6 |
|---|---|
製品名 |
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-3,5-6H2,1H3 |
InChIキー |
RNSDCXUXOQRUEE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1CC#N |
正規SMILES |
CN1C2CCC(C2)N1CC#N |
同義語 |
2,3-Diazabicyclo[2.2.1]heptane-2-acetonitrile,3-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



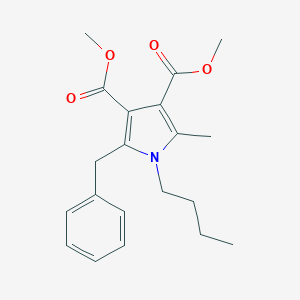
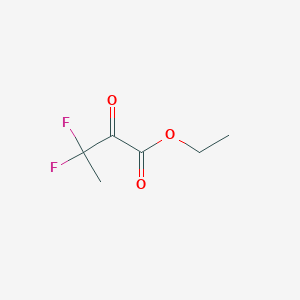
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
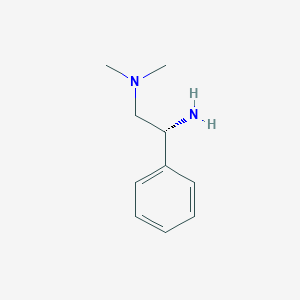
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
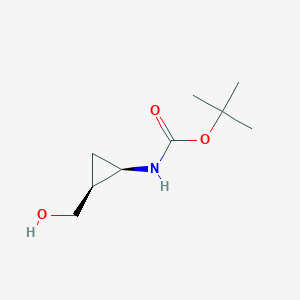
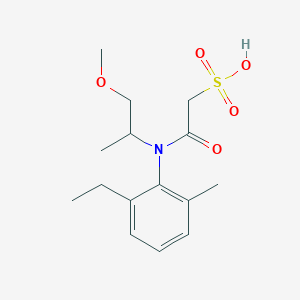
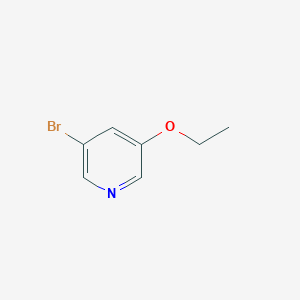
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
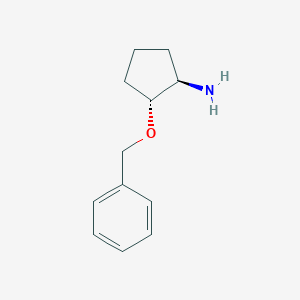
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
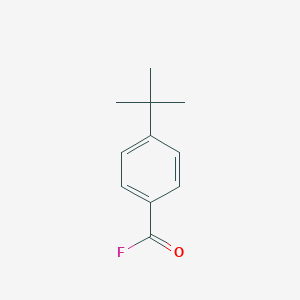
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)